7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the dimethylphenyl group: This can be done using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas such as oncology and neurology.
Industry: Its properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(methoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-[4-(fluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The presence of the difluoromethoxy group in 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets, potentially enhancing its effectiveness in various applications.
Properties
Molecular Formula |
C22H21F2N5O2 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H21F2N5O2/c1-12-4-9-17(13(2)10-12)28-20(30)18-14(3)27-22-25-11-26-29(22)19(18)15-5-7-16(8-6-15)31-21(23)24/h4-11,19,21H,1-3H3,(H,28,30)(H,25,26,27) |
InChI Key |
RDADWABLVKVTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC(F)F)C)C |
Origin of Product |
United States |
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